molecular formula C23H24ClN3O5S B11312744 1-(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone

1-(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone

Cat. No.: B11312744
M. Wt: 490.0 g/mol
InChI Key: OMEDUUDPTXLNJW-UHFFFAOYSA-N
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Description

1-{4-[2-(3-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound that features a piperazine ring, an oxazole ring, and various substituents including a chlorophenyl group and a methoxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(3-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step often involves the reaction of a suitable amine with a halogenated precursor to form the piperazine ring.

    Substitution Reactions: The chlorophenyl and methoxyethanone groups are introduced through nucleophilic substitution reactions, often using reagents like chlorobenzene and methoxyethanone derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(3-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{4-[2-(3-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interactions of piperazine and oxazole derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-{4-[2-(3-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the oxazole ring can engage in hydrogen bonding and π-π interactions with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: This compound shares the piperazine and chlorophenyl groups but lacks the oxazole and methoxyethanone groups.

    1-(4-Methoxyphenyl)piperazine: Similar to the target compound but with a methoxyphenyl group instead of the methoxyethanone group.

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Contains a chlorophenyl and piperazine ring but with different substituents.

Uniqueness

1-{4-[2-(3-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the oxazole and piperazine rings, along with the specific substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H24ClN3O5S

Molecular Weight

490.0 g/mol

IUPAC Name

1-[4-[2-(3-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C23H24ClN3O5S/c1-16-6-8-19(9-7-16)33(29,30)22-23(27-12-10-26(11-13-27)20(28)15-31-2)32-21(25-22)17-4-3-5-18(24)14-17/h3-9,14H,10-13,15H2,1-2H3

InChI Key

OMEDUUDPTXLNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)COC

Origin of Product

United States

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